molecular formula C9H10ClIO B3050606 1-(3-Chloropropoxy)-4-iodobenzene CAS No. 273217-89-3

1-(3-Chloropropoxy)-4-iodobenzene

Cat. No.: B3050606
CAS No.: 273217-89-3
M. Wt: 296.53 g/mol
InChI Key: WWMSKBGEBHMHEP-UHFFFAOYSA-N
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Description

1-(3-Chloropropoxy)-4-iodobenzene is an organic compound with the molecular formula C9H10ClIO It is a derivative of benzene, where the benzene ring is substituted with a 3-chloropropoxy group and an iodine atom

Preparation Methods

The synthesis of 1-(3-Chloropropoxy)-4-iodobenzene typically involves the reaction of 4-iodophenol with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-Iodophenol+1-Bromo-3-chloropropaneK2CO3,DMFThis compound\text{4-Iodophenol} + \text{1-Bromo-3-chloropropane} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 4-Iodophenol+1-Bromo-3-chloropropaneK2​CO3​,DMF​this compound

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(3-Chloropropoxy)-4-iodobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or cyanides under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Common reagents and conditions used in these reactions include bases (e.g., potassium carbonate), solvents (e.g., DMF, acetone), and catalysts (e.g., Pd/C).

Scientific Research Applications

1-(3-Chloropropoxy)-4-iodobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(3-Chloropropoxy)-4-iodobenzene exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The 3-chloropropoxy group can form hydrogen bonds or hydrophobic interactions with target molecules, while the iodine atom can participate in halogen bonding.

Comparison with Similar Compounds

Similar compounds to 1-(3-Chloropropoxy)-4-iodobenzene include:

    1-(3-Chloropropoxy)-4-fluorobenzene: Similar structure but with a fluorine atom instead of iodine.

    1-(3-Chloropropoxy)-4-bromobenzene: Contains a bromine atom instead of iodine.

    1-(3-Chloropropoxy)-4-chlorobenzene: Both substituents are chlorine atoms.

The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and potential for forming specific interactions in chemical and biological systems.

Properties

IUPAC Name

1-(3-chloropropoxy)-4-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClIO/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMSKBGEBHMHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClIO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50579211
Record name 1-(3-Chloropropoxy)-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50579211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273217-89-3
Record name 1-(3-Chloropropoxy)-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50579211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 4-iodophenol (20 g), 1-bromo-3-chloropropane (18 mL), and potassium carbonate (38 g) in acetone (250 mL) was heated at reflux for 16 h and allowed to cool to room temperature. The suspension was filtered, and the filtrate was evaporated in vacuo. Kugelrohr distillation of the residue (5-10 mm Hg, 210° C.) gave the title compound as a white crystalline solid (22 g).
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20 g
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reactant
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18 mL
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38 g
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250 mL
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Synthesis routes and methods II

Procedure details

Potassium carbonate (6.3 g, 45.4 mmol, 2 eq) is added to a solution of 4-iodophenol a1 (5 g, 22.7 mmol, 1 eq) in acetone (200 ml) then 1-bromo-3-chloropropane a2 (2.2 ml, 22.7 mmol, 1 eq) is added and the mixture is heated at reflux overnight. The solvent is then removed in vacuo, and the residue is dissolved into dichloromethane. The organic layer is washed twice with a saturated solution of aqueous ammonium chloride then the aqueous layer is extracted with dichloromethane. The organic layers are dried over magnesium sulfate and concentrated in vacuo to give 6.6 g of 1-(3-chloropropoxy)-4-iodobenzene a3 as a colorless oil.
Quantity
6.3 g
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reactant
Reaction Step One
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5 g
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reactant
Reaction Step One
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200 mL
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solvent
Reaction Step One
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2.2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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